4-Bromo-2,6-bis(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol and its derivatives involves complex reactions under specific conditions. For instance, Altun and Yoruç (2019) synthesized 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and explored its reactions in the presence of gold(III) and m-nitroaniline, highlighting the specific conditions for optimal reaction outcomes such as pH and mole ratios (Altun & Yoruç, 2019).
Molecular Structure Analysis
The molecular structures of derivatives of 2,6-bis(hydroxymethyl)phenol have been extensively analyzed, demonstrating complex hydrogen-bonding networks and potential weak inter-sheet π-π interactions. Masci and Thuéry (2002) discussed the structures of four derivatives, emphasizing the hydrogen-bonding networks forming sheets in these compounds (Masci & Thuéry, 2002).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2,6-bis(hydroxymethyl)phenol range from complexation reactions with metals to its role in forming hydrogen-bonded assemblies. The synthesis and spectral analysis of a gold(III) complex in the presence of BBHMP showcases the compound's ability to form complex structures with metal ions under specific conditions, revealing its chemical versatility and the impact of environmental factors on its reactions and stability (Altun & Yoruç, 2019).
Physical Properties Analysis
The physical properties of 4-Bromo-2,6-bis(hydroxymethyl)phenol derivatives have been characterized through various spectroscopic and thermal measurements. The study by Altun and Yoruç (2019) on the gold(III) complex provides insights into the optimal conditions for reactions and the thermodynamic parameters such as equilibrium constants and Gibbs free energy, highlighting the compound's stability and reactivity under different temperatures (Altun & Yoruç, 2019).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,6-bis(hydroxymethyl)phenol are influenced by its ability to participate in hydrogen bonding and complexation reactions. The hydrogen-bonded assemblages and the formation of complex structures with metals, as discussed in the works of Masci and Thuéry (2002) and Altun and Yoruç (2019), underline the compound's functionality in forming stable structures through both covalent and non-covalent interactions (Masci & Thuéry, 2002); (Altun & Yoruç, 2019).
Scientific Research Applications
1. Synthesis of Gold (III) Complex
- Summary of Application: In this study, a gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA). The synthesized complex was characterized using spectral (mass, UV–Vis, FT-IR, 1 H NMR, 13 C NMR) and thermal measurements (TG–DTA) .
- Methods of Application: The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP:m-NA:Au3+ is 1:1. One BBHMP molecule and one m-NA molecule react with one Au (III) molecule .
- Results or Outcomes: The equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated at 298.16 and 313.16 K, respectively. According to the thermodynamic parameters, the reaction was exothermic because of the decrease in entropy and it was a non-spontaneous process .
2. Synthesis of Copper (II) Complex
- Summary of Application: A multidentate ligand was synthesized by Chokkanathan and Geetha using BBHMP and diethylenetriamine with copper (II) precursors to form copper (II) complexes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
3. Naked-eye Detection of Fluorine Ion
- Summary of Application: A colorimetric method was defined for naked-eye detection of fluorine ion in the presence of 4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP). BBHMP showed a selective and sensitive fluorescence quenching response towards fluorine ion among chlorine, bromine, and iodine ions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of Palladium (II) Complex
- Summary of Application: In a study, a Palladium (II) complex was synthesized using 4-Bromo-2,6-bis(hydroxymethyl)phenol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The thermal behavior of the Pd(II) complex was studied. The first stage decomposition is endothermic in the range of 200-600 °C which is the decomposition of the organic component (63.2%) .
Safety And Hazards
The safety information for “4-Bromo-2,6-bis(hydroxymethyl)phenol” includes GHS07 pictograms and the signal word “Warning”. Hazard statements include H315, H319, and H3352. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation56.
Future Directions
There exist a large number of studies involving some mixed ligand complexes of Au(III), but no study has been performed so far about the complex of Au(III) with BBHMP and m-NA1. This suggests that there is potential for future research in this area.
properties
IUPAC Name |
4-bromo-2,6-bis(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODIAPFXESLZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286870 | |
Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-bis(hydroxymethyl)phenol | |
CAS RN |
6296-63-5 | |
Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6296-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 48132 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6296-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2,6-bis(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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